Ly93 vs. SMS2-IN-2 – Head-to-Head SMS2/SMS1 Selectivity Comparison
Ly93 demonstrates substantially superior isoform selectivity for SMS2 over SMS1 compared to the alternative selective inhibitor SMS2-IN-2. Ly93 exhibits an IC₅₀ of 91 nM against purified SMS2 and 133.9 μM against SMS1, yielding a selectivity ratio exceeding 1400-fold [1]. In contrast, SMS2-IN-2 demonstrates an IC₅₀ of 100 nM for SMS2 and 56 μM for SMS1, corresponding to a selectivity ratio of approximately 560-fold . This 2.5-fold higher selectivity margin for Ly93 may reduce off-target SMS1 engagement in cellular assays, enhancing the specificity of observed biological effects attributable solely to SMS2 inhibition.
| Evidence Dimension | SMS2/SMS1 isoform selectivity ratio |
|---|---|
| Target Compound Data | SMS2 IC₅₀ = 91 nM; SMS1 IC₅₀ = 133.9 μM; Selectivity ratio >1400-fold |
| Comparator Or Baseline | SMS2-IN-2: SMS2 IC₅₀ = 100 nM; SMS1 IC₅₀ = 56 μM; Selectivity ratio = 560-fold |
| Quantified Difference | Ly93 exhibits >1400-fold selectivity versus 560-fold for SMS2-IN-2 (Ly93 is ~2.5× more selective) |
| Conditions | Purified enzyme assays; separate studies with comparable assay methodology |
Why This Matters
Higher selectivity reduces confounding effects from SMS1 inhibition, enabling cleaner mechanistic interpretation of SMS2-specific pharmacology.
- [1] Li Y, Huang T, Lou B, Ye D, Qi X, Li X, Hu S, Ding T, Chen Y, Cao Y, Mo M, Dong J, Wei M, Chu Y, Li H, Jiang XC, Cheng N, Zhou L. Discovery, synthesis and anti-atherosclerotic activities of a novel selective sphingomyelin synthase 2 inhibitor. Eur J Med Chem. 2019 Feb 1;163:864-882. doi:10.1016/j.ejmech.2018.12.028. PMID: 30580239. View Source
